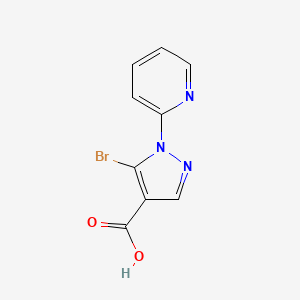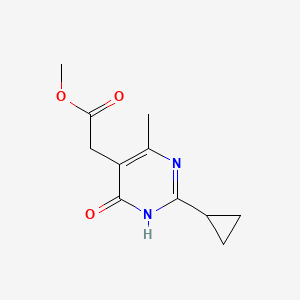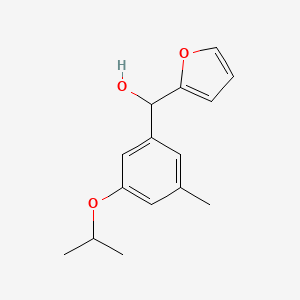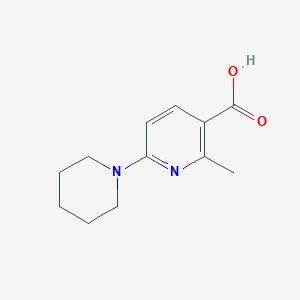
2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a pyridine moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of pyridine derivatives with pyrrole compounds under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 2-methylpyrrole in the presence of a suitable catalyst and solvent .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed:
Oxidation: 2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism by which 2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with various molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
- 2-Methyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde
- 2-Methyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde
- 2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde
Comparison: While these compounds share a similar core structure, the position of the pyridine ring and the functional groups can significantly influence their chemical reactivity and biological activity. For example, the position of the pyridine ring can affect the compound’s ability to interact with specific enzymes or receptors, thereby altering its pharmacological profile .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methyl-1-pyridin-4-ylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-10(8-14)4-7-13(9)11-2-5-12-6-3-11/h2-8H,1H3 |
InChI Key |
JROLWTBZKGLEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1C2=CC=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




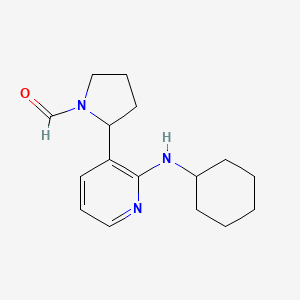
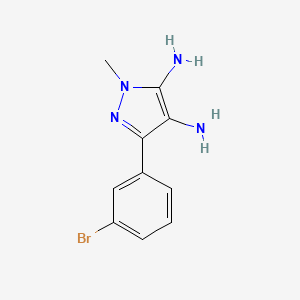
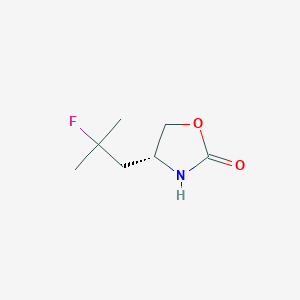
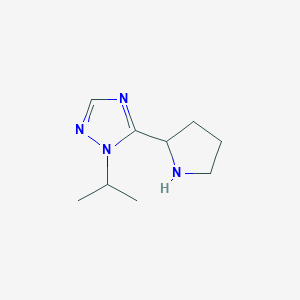
![2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide](/img/structure/B11797454.png)
![(R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11797455.png)
![4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11797463.png)
